2-Methyl-1-naphthol
Description
Contextualization within Naphthol Derivatives Research
The naphthol core structure, characterized by a fused bicyclic aromatic system with a hydroxyl substituent, is a foundational motif in organic chemistry vaia.comvedantu.com. This aromatic framework, rich in conjugated π electrons, contributes to molecular stability and dictates a broad spectrum of chemical reactivity vaia.com. Naphthol derivatives, in general, serve as versatile intermediates and building blocks in the synthesis of a wide array of complex molecules. Their applications span across pharmaceuticals, agrochemicals, dyes, pigments, and advanced materials, underscoring the importance of the naphthol scaffold in chemical innovation ontosight.aiontosight.airesearchgate.netresearchgate.netslideshare.net. The hydroxyl group on the naphthol ring influences its polarity, solubility, and participation in reactions such as electrophilic aromatic substitution and hydrogen bonding vedantu.comfiveable.me.
While the specific comparative analysis of 2-Methyl-1-naphthol against other methylated naphthol isomers in terms of detailed reactivity or property differences is not extensively detailed in the available literature, the principle of isomerism is well-established as a critical factor in determining a compound's characteristics oup.commdpi.com. Subtle changes in substituent positions on the naphthalene (B1677914) ring can lead to significant variations in electronic structure, molecular orbital energies, and ultimately, physical and chemical properties oup.commdpi.com. Research into naphthalene diimide isomers, for instance, highlights how positional isomerism impacts photophysical and electrochemical behaviors oup.com. Therefore, understanding the specific arrangement of methyl and hydroxyl groups in this compound is crucial for predicting and explaining its unique behavior compared to its isomers.
Historical Perspectives on the Discovery and Initial Characterization of this compound
The parent compound, naphthalene, was first discovered in 1819 iarc.fr. As a derivative of naphthalene, this compound's early characterization can be traced to scientific literature and databases from the mid-20th century, with specific references to its properties appearing around 1947 chemblink.com. Early research efforts likely focused on its synthesis and basic physicochemical characterization, laying the groundwork for its subsequent exploration in various chemical applications.
Current Research Trajectories and Emerging Areas of Investigation for this compound
Contemporary academic research on this compound is predominantly focused on its utility as a precursor and its chemical transformations, particularly its oxidation to 2-methyl-1,4-naphthoquinone (Menadione, Vitamin K₃) academie-sciences.fracs.orgchemicalbook.comresearchgate.netresearchgate.netresearchgate.netajrconline.orgresearchgate.net. This conversion is a significant area of study, with ongoing investigations into efficient and environmentally benign catalytic oxidation methods employing various catalysts such as mesoporous titanium silicates (Ti-MMM-2), supported iron phthalocyanine (B1677752), and gold nanoparticles, often utilizing oxidants like hydrogen peroxide or molecular oxygen academie-sciences.frresearchgate.netresearchgate.net. Mechanistic studies are also exploring the intricacies of its oxidation pathways, including autoxidation and spin-forbidden reactions acs.org. Furthermore, biocatalytic approaches using microorganisms like Rhodococcus sp. M192 for site-specific oxidation are being investigated as sustainable synthesis routes tandfonline.com.
Beyond its role in Vitamin K₃ synthesis, this compound is recognized for its potential biological activities, including antioxidant and antimicrobial properties ontosight.ai. It continues to be studied as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes ontosight.ai. Its application in oxidative hair dye formulations has also been documented europa.eu.
Key Properties and Spectral Data
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O | ontosight.aichemblink.comchemsrc.comnih.gov |
| Molecular Weight | 158.20 g/mol | chemblink.comchemsrc.comnih.gov |
| Melting Point | 64-66 °C (lit.) | chemicalbook.comchemsrc.comtcichemicals.com |
| 74-76 °C | ontosight.ai | |
| Boiling Point | 304.3 ± 11.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.1±0.1 g/cm³ | chemsrc.com |
| 1.144±0.06 g/cm³ (20 ºC 760 Torr) | chemblink.com | |
| Water Solubility | Moderately soluble | ontosight.ai |
| Very slightly soluble (0.17 g/L) (25 ºC) | chemblink.com | |
| LogP | 3.17 | chemsrc.com |
| Flash Point | 147.1±11.1 °C | chemsrc.com |
Table 2: Selected ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Coupling Information | Source |
| A | 8.114 | chemicalbook.com | |
| B | 7.763 | chemicalbook.com | |
| C | 7.46 | Confirmed by LAOCN | chemicalbook.com |
| D | 7.42 | Confirmed by LAOCN | chemicalbook.com |
| E | 7.369 | J(E,F)=8.4 Hz | chemicalbook.com |
| F | 7.231 | J(E,F)=8.4 Hz | chemicalbook.com |
| G | 5.11 | chemicalbook.com | |
| Methyl (CH₃) | 2.389 | chemicalbook.com |
Mentioned Compounds:
this compound
Naphthalene
2-methyl-1,4-naphthoquinone (Menadione, Vitamin K₃)
1,8-Naphthalimide derivatives
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol
Naphthalene diimides
Phthalic anhydride (B1165640)
Methyl methylanthranilate isomers
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJCJJKWVSSELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225665 | |
| Record name | 2-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-77-4 | |
| Record name | 2-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Methyl-1-naphthol | |
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| Record name | 2-Methyl-1-naphthol | |
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| Record name | 2-Methyl-1-naphthol | |
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| Record name | 2-methyl-1-naphthol | |
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| Record name | 2-METHYL-1-NAPHTHOL | |
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Naphthol
Catalytic Synthesis of 2-Methyl-1-naphthol
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and dyes, is often achieved through the catalytic alkylation of 1-naphthol (B170400) with a methylating agent. Various catalytic systems have been explored to enhance the yield and selectivity of this reaction, moving away from traditional homogenous acid catalysts due to environmental concerns. jocpr.com
Alkylation Reactions of 1-Naphthol with Methylating Agents
The methylation of 1-naphthol can be performed using different methylating agents and catalysts, with a focus on heterogeneous catalysts for their environmental benefits and reusability. jocpr.com
The alkylation of 1-naphthol with methanol (B129727) has been investigated using molecular sieves and modified silicoaluminophosphates. ijsr.net Over a CoSAPO-5 catalyst, this compound was identified as the major product, achieving a yield of 44.8% under optimized reaction conditions. ijsr.net The use of various modified Y zeolites has also been reported for this synthesis. iitm.ac.in
Table 1: Alkylation of 1-Naphthol over Modified Y Zeolites Reaction Conditions: Temperature = 300°C; Pressure = Atmospheric; 1-Naphthol:Methanol Molar Ratio = 1:3; WHSV = 0.5 h⁻¹.
| Catalyst | 1-Naphthol Conversion (wt%) | This compound Yield (wt%) |
| MgLaY | 58.6 | 37.6 |
| CaLaY | 51.7 | 23.2 |
| NaLaY | - | 23.7 |
| Data sourced from iitm.ac.in |
Modified iron oxide catalysts have demonstrated high yield and selectivity in the synthesis of this compound from 1-naphthol and methanol. iitm.ac.in Research has shown that these catalysts, sometimes modified with elements like chromium, silicon, and potassium, are effective for methylation. core.ac.uk In one study, a mixed oxide of magnesium and iron (Mg/Fe/O) with a Mg/Fe atomic ratio of 0.75 resulted in a 98% conversion of 1-naphthol with a 96% yield of this compound in the gas-phase alkylation. epo.org Another study utilized ferric oxide and chromium oxide as alkylating catalysts in a liquid-phase reaction at 400°C. google.com
Vapor phase alkylation of 1-naphthol with methanol has been successfully carried out using Ni-Co ferrite (B1171679) catalysts of the type Ni₁₋ₓCoₓFe₂O₄. jocpr.com In these reactions, this compound is the primary product. The catalytic activity is influenced by the acidity of the ferrite systems, with higher cobalt content leading to increased selectivity for this compound. jocpr.com
The acidity of the catalyst plays a crucial role in the alkylation of 1-naphthol. For Ni-Co ferrites, an increase in the cobalt content (higher 'x' value) leads to higher acidity, which in turn favors the formation of this compound. jocpr.com This direct relationship between acidity and alkylation activity has been observed, with the more acidic CoFe₂O₄ showing better catalytic activity than NiFe₂O₄. jocpr.com Similarly, in the alkylation over Ni₁₋ₓMnₓFe₂O₄ ferrites, the catalytic activity and selectivity towards this compound increase with the manganese content, which is attributed to higher acidity. ijsr.net
The yield of this compound is significantly affected by reaction parameters such as temperature, the molar ratio of reactants, and the weight hourly space velocity (WHSV).
For the vapor phase alkylation over CoFe₂O₄ ferrite, the optimal conditions were found to be a temperature of 573 K, a methanol to 1-naphthol molar ratio of 3:1, and a WHSV of 0.4 h⁻¹. jocpr.com Under these conditions, a maximum yield of 59.6% with 84.5% selectivity for this compound was achieved. jocpr.com Temperatures above 573 K led to a decrease in yield and selectivity, possibly due to increased ring methylation and coke deposition. jocpr.comijsr.net
The molar ratio of methanol to 1-naphthol also impacts the reaction. For MgLaY zeolite, varying the molar ratio showed that a 1:3 ratio of 1-naphthol to methanol was optimal. iitm.ac.in
The WHSV, which represents the inverse of the contact time, is another critical parameter. For CoFe₂O₄, a WHSV of 0.4 h⁻¹ was optimal; a lower WHSV led to charring of the catalyst, while a higher WHSV resulted in decreased conversion due to insufficient contact time. jocpr.com
Table 2: Effect of Reaction Temperature on Alkylation of 1-Naphthol over CoFe₂O₄ Reaction Conditions: Methanol to 1-Naphthol Molar Ratio = 3:1; WHSV = 0.4 h⁻¹.
| Temperature (K) | 1-Naphthol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |
| 533 | - | - | - |
| 573 | - | 59.6 | 84.5 |
| 613 | - | - | - |
| 653 | - | - | - |
| Data sourced from jocpr.com |
Table 3: Performance of Various Ni₁₋ₓMnₓFe₂O₄ Ferrite Catalysts Reaction Conditions: Temperature = 573 K; Methanol to 1-Naphthol Molar Ratio = 3:1; WHSV = 0.4 h⁻¹.
| Catalyst (x value) | 1-Naphthol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |
| NiF (x=0.0) | 61.0 | 39.0 | 63.9 |
| NiMnF (x=0.5) | 65.4 | 43.0 | 65.7 |
| MnF (x=1.0) | 67.7 | 53.0 | 78.2 |
| Data sourced from ijsr.net |
Vapor Phase Alkylation using Ni-Co Ferrites
One-Step Vapor-Phase Synthesis from 1-Tetralone (B52770)
A highly efficient method for the synthesis of this compound is the one-step vapor-phase reaction starting from 1-tetralone. core.ac.ukresearchgate.netwikipedia.org This process involves the simultaneous methylation and dehydrogenation of 1-tetralone in the presence of suitable catalysts. core.ac.ukresearchgate.net The reaction can be carried out in a continuous fixed-bed downflow reactor. ijsr.net This integrated approach offers the significant advantage of avoiding the separation and purification of intermediate products. researchgate.net
Two primary synthetic routes have been investigated within this one-step process: one proceeding via the intermediate 2-methyl-1-tetralone (B119441) and the other via 1-naphthol. researchgate.netresearchgate.net Both methylation and dehydrogenation reactions have been shown to proceed with high conversion and selectivity (90–97%) over appropriate catalysts. researchgate.netresearchgate.net Methanol serves as both the methylating agent and a diluent in this process. researchgate.netresearchgate.net The reaction of 1-tetralone with methanol at temperatures between 270-290 °C can yield this compound. wikipedia.org
An alternative pathway to this compound involves the isomerization of 2-methylene-1-tetralone. smolecule.comresearchgate.net This intermediate can be synthesized from 1-tetralone through a Mannich reaction with formaldehyde (B43269) and a secondary amine. smolecule.com The subsequent isomerization of 2-methylene-1-tetralone to this compound can be achieved using hydrogen-treated palladium, rhodium, or ruthenium-based catalysts. smolecule.comgoogle.com
The dehydrogenation of 2-methyl-1-tetralone is a crucial step in one of the synthetic routes from 1-tetralone to this compound. core.ac.uksmolecule.com This reaction is effectively catalyzed by palladium supported on activated carbon (Pd/C). core.ac.uksmolecule.com High selectivity (approximately 94%) towards this compound has been achieved at 80% conversion of 2-methyl-1-tetralone over a Pd/C catalyst. core.ac.uk It has been observed that 2-methyl-1-tetralone and 1-tetralone exhibit similar behavior during dehydrogenation. core.ac.uk
The acid-base properties of the catalyst have a profound impact on the product distribution in the vapor-phase synthesis of this compound from 1-tetralone. core.ac.uk For the methylation of 1-tetralone, the use of alumina-based catalysts modified with basic oxides, such as MgO and Li2O, leads to a significant increase in catalytic activity. core.ac.uk
Specifically, increasing the basicity of the catalyst enhances the selectivity towards the formation of 2-methyl-1-tetralone. core.ac.uk A certain level of basicity on the catalyst surface appears to be essential for promoting C-alkylation. core.ac.uk Conversely, the support's acidity strongly influences the subsequent dehydrogenation step. For instance, while Pd supported on activated carbon shows very high selectivity towards 1-naphthol from 1-tetralone, no 1-naphthol is observed when Pd is supported on Al2O3; in this case, the main product is naphthalene (B1677914) due to simultaneous aromatization and oxygen elimination. core.ac.uk
Oxidation Reactions of this compound
This compound can undergo oxidation to produce 2-methyl-1,4-naphthoquinone, a compound also known as menadione (B1676200) or vitamin K3. researchgate.netsigmaaldrich.comchemsrc.com This transformation is of significant industrial importance. The oxidation can be achieved using various oxidizing agents and catalytic systems.
Molecular oxygen can efficiently oxidize this compound under mild conditions (e.g., 3 atm O₂, 60–80 °C) even without a catalyst, yielding 2-methyl-1,4-naphthoquinone with selectivities up to 80% in nonpolar solvents. acs.orgacs.orgnih.gov Mechanistic studies suggest the formation of 2-methyl-4-hydroperoxynaphthalene-1(4H)-one as an intermediate during this process. acs.orgacs.org
Hydrogen peroxide (H₂O₂) is another effective oxidant for this reaction, often used in conjunction with a catalyst. researchgate.netsigmaaldrich.com Titanium single-site catalysts, such as TiO₂-SiO₂ aerogels and mesoporous titanium-silicates, have been investigated for the selective oxidation of this compound with H₂O₂. sigmaaldrich.com Niobium-containing mesoporous materials like NbSBA-15 have also been employed for the selective liquid-phase oxidation of this compound to vitamin K3. sigmaaldrich.comchemsrc.com Furthermore, Mo-V-phosphoric heteropoly acids have been shown to be efficient catalysts for the oxidation of this compound by dioxygen. researchgate.nettandfonline.com
The table below summarizes the outcomes of different catalytic systems used in the oxidation of this compound.
| Oxidant | Catalyst | Key Findings |
| Molecular Oxygen | None | Efficient oxidation under mild conditions with up to 80% selectivity to 2-methyl-1,4-naphthoquinone. acs.orgacs.orgnih.gov |
| Hydrogen Peroxide | Titanium single-site catalysts (e.g., TiO₂-SiO₂, Ti-MMM-2) | Enables selective oxidation. researchgate.netsigmaaldrich.comresearchgate.net Ti-MMM-2 catalyst can achieve up to 78% selectivity at complete substrate conversion and is reusable. researchgate.netresearchgate.net |
| Hydrogen Peroxide | NbSBA-15 | Used for the selective synthesis of vitamin K3 via liquid-phase oxidation. sigmaaldrich.comchemsrc.com |
| Dioxygen | Mo-V-phosphoric heteropoly acids | Efficient catalysts for the oxidation to 2-methyl-1,4-naphthoquinone. researchgate.nettandfonline.com |
Oxidation to 2-Methyl-1,4-naphthoquinone (Vitamin K3/Menadione)
The oxidation of this compound (MNL) to 2-methyl-1,4-naphthoquinone (MNQ), also known as menadione or vitamin K3, is a pivotal transformation. This process can be achieved through both non-catalytic and catalytic pathways, each with distinct mechanisms and efficiencies.
The oxidation of this compound with molecular oxygen can proceed efficiently without any catalyst or sensitizer (B1316253) under mild conditions, such as at a temperature of 60–80 °C and an oxygen pressure of 3 atm. nih.govacs.org This process can achieve a selectivity of up to 80% for 2-methyl-1,4-naphthoquinone in nonpolar solvents. nih.govacs.org During the reaction, the formation of 2-methyl-4-hydroperoxynaphthalene-1(4H)-one has been identified as an intermediate. nih.govacs.org
Several mechanistic pathways have been proposed and investigated for the non-catalytic oxidation of this compound. nih.govacs.org These include conventional radical autoxidation, electron transfer mechanisms, photooxygenation, and thermal intersystem crossing (ISC). nih.govacs.org
Radical Autoxidation: This mechanism involves a free-radical chain reaction. However, studies have shown that in the oxidation of this compound, C-C coupling dimers, which are typical byproducts of radical pathways, are practically absent. nih.gov This suggests that radical autoxidation is not the primary mechanism.
Electron Transfer: This hypothesis involves the transfer of an electron from the naphthol to oxygen.
Photooxygenation: This pathway involves the reaction of the substrate with singlet oxygen, which is generated by the action of light. However, research indicates that the reaction rate is unaffected by light, ruling out photooxygenation as a significant contributor under these conditions. nih.govacs.org
Thermal Intersystem Crossing (ISC): This mechanism involves a change in the spin state of the reactants. A significant body of evidence suggests that thermal ISC is a major contributor to the oxidation of this compound with triplet oxygen at elevated pressures. nih.govacs.orgresearchgate.net This spin-forbidden reaction involves a spin inversion in the rate-limiting step, leading to the formation of a zwitterionic intermediate. researchgate.netbeilstein-journals.org
Kinetic studies have provided valuable insights into the non-catalytic oxidation mechanism. The reaction is observed to be first order in both this compound and molecular oxygen. nih.govacs.org The activation parameters have been determined, with an activation enthalpy (ΔH‡) of 8.1 kcal mol⁻¹ and an activation entropy (ΔS‡) of -50 eu. nih.govacs.org These values are notably similar to those found for the spin-forbidden oxidation of other aromatic compounds with triplet oxygen, further supporting the thermal intersystem crossing mechanism. nih.govacs.org
Table 1: Activation Parameters for the Non-Catalytic Oxidation of this compound
| Parameter | Value |
| Activation Enthalpy (ΔH‡) | 8.1 kcal mol⁻¹ |
| Activation Entropy (ΔS‡) | -50 eu |
| Data sourced from kinetic studies of the reaction. nih.govacs.org |
The concept of spin inversion being crucial to the reaction is strongly supported by the external heavy atom effect. nih.govacs.org When the reaction is carried out in a solvent containing a heavy atom, such as iodobenzene (B50100), the reaction rate is observed to double. nih.govacs.org This acceleration is a hallmark of reactions involving a spin-forbidden step, as the heavy atom enhances spin-orbit coupling, thereby facilitating the necessary spin inversion from a triplet reactant state to a singlet product state. nih.govacs.orglibretexts.org
The oxidation of this compound to menadione can also be effectively carried out using hydrogen peroxide as the oxidant, particularly in the presence of specific heterogeneous catalysts. beilstein-journals.orgresearchgate.netbeilstein-journals.org This method is considered environmentally benign. researchgate.net
Titanium-containing microporous and mesoporous materials have been identified as highly effective catalysts for this oxidation. researchgate.net Specifically, titanium single-site catalysts, where titanium atoms are isolated within a silica (B1680970) matrix, have shown significant promise. chemicalbook.com
TiO₂-SiO₂ aerogel: These materials, synthesized via sol-gel methods, provide a high surface area for the reaction. researchgate.netijnnonline.netnih.gov The catalytic activity of TiO₂-SiO₂ composites in the degradation of similar aromatic compounds like β-naphthol has been demonstrated to be superior to pure TiO₂. researchgate.net
Ti-MMM-2: This hydrothermally stable mesoporous mesophase titanium silicate (B1173343) has been studied extensively as a catalyst for the oxidation of this compound with aqueous H₂O₂. researchgate.netcatalysis.ru Research has shown that the Ti-MMM-2 catalyst can achieve a selectivity for menadione as high as 78% at complete conversion of the substrate. researchgate.netcatalysis.ru The catalyst is also reusable without a significant loss in activity or selectivity. researchgate.net Key factors influencing the yield of menadione include the concentration of this compound, the molar ratio of H₂O₂ to the substrate, the reaction temperature, and the method of substrate addition. researchgate.netcatalysis.ru For instance, selectivity tends to decrease with higher substrate concentrations and lower temperatures, while a stepwise addition of the substrate can improve selectivity. researchgate.netcatalysis.ru
Table 2: Catalytic Performance of Ti-MMM-2 in this compound Oxidation
| Parameter | Result |
| Maximum Selectivity for Menadione | 78% |
| Substrate Conversion | Complete |
| Catalyst Reusability | High, no significant loss of activity/selectivity |
| Data based on studies using Ti-MMM-2 as a catalyst with H₂O₂ as the oxidant. researchgate.netcatalysis.ru |
Catalytic Oxidation with Hydrogen Peroxide (H2O2)
Niobium-Based Heterogeneous Systems
Niobium-based heterogeneous catalysts have emerged as effective and environmentally friendlier options for the selective oxidation of this compound to 2-methyl-1,4-naphthoquinone (menadione). These systems are notable for their reusability and high selectivity. beilstein-journals.org
One approach involves the use of niobium oxide dispersed in silica (Nb₂O₅-SiO₂) as a catalyst with aqueous hydrogen peroxide (H₂O₂) as the oxidant. beilstein-journals.orgresearchgate.net In a study by Cavani and co-workers, this system achieved a 60% yield of menadione using a 35% aqueous H₂O₂ solution. beilstein-journals.orgbeilstein-journals.org Another significant development in this area is the use of mesoporous niobium-containing silicates, such as NbSBA-15. researchgate.netcolab.ws Research conducted by the Selvaraj group demonstrated that NbSBA-15 catalysts could achieve 100% conversion of this compound with a remarkable 97.3% selectivity for menadione under optimized conditions with H₂O₂. beilstein-journals.orgcolab.ws The efficiency of these catalysts highlights their potential in clean catalytic processes, allowing for recycling without significant loss of performance. researchgate.net
The table below summarizes the performance of different niobium-based catalysts in the oxidation of this compound.
Table 1: Performance of Niobium-Based Heterogeneous Catalysts
| Catalyst | Oxidant | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nb₂O₅-SiO₂ | 35% aq. H₂O₂ | - | - | 60 | beilstein-journals.org, beilstein-journals.org |
Iron Phthalocyanine (B1677752) Supported Catalysts
Supported iron phthalocyanine complexes are another class of heterogeneous catalysts utilized for the oxidation of this compound. researchgate.netdntb.gov.uarsc.org These catalysts are effective in promoting oxidation using organic hydroperoxides, such as tert-butyl hydroperoxide (tBuOOH), to yield menadione. rsc.org
Research has focused on immobilizing iron tetrasulfophthalocyanine onto supports to create stable and recyclable catalysts. rsc.org In these systems, good yields of menadione have been achieved. rsc.org The supported catalyst facilitates the reaction, and mechanistic studies suggest a pathway that avoids the formation of free radical species in the solution, which is crucial for achieving high selectivity. rsc.org The catalyst's structure, often involving covalent bonding to a support like SBA-15, prevents leaching and allows for its reuse in multiple reaction cycles. isuct.ru
Influence of Reaction Parameters (Concentration, Temperature, Solvent, Catalyst Amount, Addition Mode)
The efficiency and selectivity of this compound oxidation are highly dependent on various reaction parameters. researchgate.netijsr.net
Concentration: The concentration of both the substrate and the oxidant plays a critical role. In systems using H₂O₂ with niobium-silica catalysts, using diluted H₂O₂ (e.g., 3.5 wt.%) was found to favor the formation of undesired coupling byproducts due to radical reactions. researchgate.net Conversely, concentrated H₂O₂ (35 wt.%) can lead to the oxidation of the substrate even without a catalyst, but high selectivity is achieved only under specific conditions. researchgate.net Similarly, the concentration of this compound is a crucial factor affecting the yield of menadione when using Ti-MMM-2 catalysts. researchgate.net
Temperature: Reaction temperature significantly influences conversion and product distribution. For the alkylation of 1-naphthol to produce this compound, an optimal temperature of 573 K was identified, with higher temperatures leading to decreased yield and selectivity due to side reactions and coke deposition. ijsr.netjocpr.com In oxidation reactions, increasing the temperature generally increases the reaction rate, but it can also promote over-oxidation or decomposition of the desired product. researchgate.net
Solvent: The choice of solvent can affect catalyst activity and reaction pathways. colab.ws The oxidation of this compound with molecular oxygen proceeds with up to 80% selectivity in nonpolar solvents. researchgate.netnih.gov For catalytic systems, different solvents can be tested to find the optimal medium that enhances catalytic activity and selectivity. colab.ws
Catalyst Amount: The amount of catalyst used is a key parameter to optimize for achieving high conversion and yield. researchgate.net
Addition Mode: The method of reagent addition can have a substantial impact on selectivity. For the niobium-catalyzed oxidation, high selectivity (93%) towards menadione was achieved at the beginning of the reaction when the substrate was added incrementally to the catalyst-containing H₂O₂ solution. researchgate.net This strategy keeps the substrate concentration low, thus disfavoring the undesired coupling side reactions. researchgate.net
The table below illustrates the effect of key parameters on the synthesis of this compound via alkylation, a precursor step to its oxidation.
Table 2: Influence of Reaction Parameters on the Alkylation of 1-Naphthol
| Parameter | Condition | Effect on this compound Yield | Reference |
|---|---|---|---|
| Temperature | Increased above 573 K | Decreased yield and selectivity | ijsr.net |
| Molar Ratio | Higher methanol-to-naphthol ratio | Reduced selectivity | jocpr.com |
| WHSV * | Varied from 0.2 to 0.6 h⁻¹ | Optimal yield at 0.4 h⁻¹ | ijsr.net |
*Weight Hourly Space Velocity
Non-Radical Mechanisms (e.g., 18O Labeling Experiments)
Mechanistic studies, particularly those employing isotopic labeling, have provided strong evidence for non-radical pathways in the oxidation of this compound.
In the oxidation catalyzed by supported iron phthalocyanine, ¹⁸O labeling experiments demonstrated that molecular oxygen (O₂) was not involved in the oxidative process. rsc.org Furthermore, EPR spectroscopy studies using spin traps showed no formation of radical intermediates during the reaction. rsc.org These findings, combined with the detection of only trace amounts of C-C and C-O coupling products typically associated with one-electron oxidation, support a mechanism involving two successive electron transfers without the escape of radical species into the solution. rsc.org
Similarly, detailed investigations into the uncatalyzed oxidation of this compound with molecular oxygen have challenged the conventional radical autoxidation hypothesis. researchgate.netnih.gov Mechanistic evaluations using ¹⁸O₂ labeling, spin-trapping, and kinetic studies pointed towards a significant contribution from a thermal intersystem crossing (ISC) mechanism, which involves a spin-forbidden reaction. researchgate.netnih.gov Evidence for this includes the reaction being first order in both the substrate and O₂, the absence of C-C coupling dimers, and a twofold increase in the reaction rate in the presence of iodobenzene (an external heavy atom effect), which points to spin inversion in the rate-limiting step. nih.gov
Other Oxidative Approaches (e.g., CrO₃, Potassium Monopersulfate, Electrolysis)
Besides the aforementioned catalytic systems, several other methods have been employed for the oxidation of this compound and its precursors.
Chromium Trioxide (CrO₃): The oxidation of 2-methylnaphthalene (B46627) using chromium trioxide in acetic or sulfuric acid is a well-established, albeit environmentally challenging, industrial method for producing menadione. ajrconline.orgresearchgate.netstackexchange.com This process involves stoichiometric amounts of the chromium reagent. stackexchange.com While effective, this method generates significant chromium-containing waste. google.com
Potassium Monopersulfate (Oxone®): Potassium monopersulfate has been used as an oxidant in metalloporphyrin-catalyzed systems for the oxidation of 2-methylnaphthalene. researchgate.netajrconline.orgjustia.com In these reactions, 2-methyl-1,4-naphthoquinone is produced as one of the main products. researchgate.net
Electrolysis: Electrochemical methods offer a reagent-free alternative for oxidation. The electrolysis of naphthols can be performed in an electrolytic cell, converting the naphthol to the corresponding naphthoquinone at the anode. google.com This process can be carried out in a two-phase system consisting of an aqueous phase and an organic phase containing the naphthol. google.com While studies on the direct electrolysis of this compound are specific, the electrochemical oxidation of naphthol isomers in various organic solvents has been investigated, though it can be complicated by electrode fouling due to polymer film formation. researchgate.netmdpi.com
Derivatization and Functionalization Reactions
Formation of Aminoalkyl Naphthols (Betti Bases) and Amidoalkyl Naphthols
This compound, like other naphthols, can undergo multicomponent reactions to form valuable derivatives such as amidoalkyl naphthols and aminoalkyl naphthols, the latter being known as Betti bases. mdpi.comajol.inforsc.org
The synthesis of amidoalkyl naphthols is typically achieved through a one-pot, three-component Mannich-type condensation involving a naphthol, an aldehyde, and an amide or nitrile. mdpi.comscirp.orgtandfonline.com This reaction is often promoted by various acid catalysts. ajol.infoscirp.org The generally accepted mechanism involves the initial acid-catalyzed reaction between the naphthol and the aldehyde to form a highly reactive ortho-quinone methide (o-QM) intermediate. mdpi.comajol.info This intermediate then undergoes a nucleophilic conjugate addition by the amide to yield the final 1-amidoalkyl-2-naphthol product after workup. mdpi.comscirp.org
Amidoalkyl naphthols are important in their own right and also serve as stable precursors to aminoalkyl naphthols (Betti bases). mdpi.comajol.info The conversion of amidoalkyl naphthols to Betti bases can be readily accomplished via amide hydrolysis. mdpi.comajol.info Betti bases can also be synthesized directly in a three-component reaction between a naphthol, an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine), a process known as the Betti reaction. rsc.orgrsc.orgresearchgate.net These reactions provide a powerful tool for generating molecular complexity from simple starting materials. ajol.info
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-1,4-naphthoquinone (Menadione, Vitamin K3) |
| Niobium oxide |
| Silica |
| Hydrogen peroxide |
| tert-Butyl hydroperoxide |
| Iron phthalocyanine |
| Iodobenzene |
| Chromium trioxide |
| Acetic acid |
| Sulfuric acid |
| Potassium monopersulfate |
| 1-Naphthol |
| Methanol |
| Aminoalkyl naphthols (Betti Bases) |
| Amidoalkyl naphthols |
| Aldehydes |
| Amides |
| Nitriles |
| Amines |
Esterification Reactions
Esterification is a fundamental transformation for this compound, converting its hydroxyl group into an ester functionality. This reaction is significant for modifying the compound's physical and chemical properties, such as solubility and stability. A primary example of this transformation is the synthesis of 2-methyl-1-naphthyl acetate (B1210297), also known as 1-acetoxy-2-methylnaphthalene. google.comscbt.com
The most common method for this esterification involves the reaction of this compound with an acylating agent, such as acetic anhydride (B1165640), often in the presence of a base catalyst. The base, typically a tertiary amine like pyridine (B92270) or triethylamine (B128534), serves to activate the hydroxyl group, facilitating its nucleophilic attack on the carbonyl carbon of the anhydride. google.com
One documented synthesis involves the use of acetic anhydride in conjunction with pyridine, which resulted in a 61% yield of 2-methyl-1-naphthyl acetate. google.com Another patent describes a similar process using triethylamine as the catalyst for the reaction between this compound and acetic anhydride. google.com These methods highlight the straightforward nature of the esterification process for producing acetate esters of this compound. The general reaction scheme involves the nucleophilic acyl substitution where the hydroxyl group of this compound attacks the acetic anhydride, leading to the formation of the ester and a carboxylic acid byproduct.
Table 1: Examples of Esterification Reactions of this compound
| Reactant | Reagent | Catalyst | Product | Yield | Reference |
| This compound | Acetic anhydride | Pyridine | 2-Methyl-1-naphthyl acetate | 61% | google.com |
| This compound | Acetic anhydride | Triethylamine | 2-Methyl-1-naphthyl acetate | Not specified | google.com |
Conjugation Reactions (e.g., Sulfate (B86663) Conjugation)
In biological systems and metabolic studies, this compound is expected to undergo conjugation reactions, which are critical for detoxification and excretion processes. Sulfate conjugation, a major phase II metabolic pathway, involves the addition of a sulfonate group to the hydroxyl moiety of the molecule, thereby increasing its water solubility and facilitating its removal from the body. taylorandfrancis.comfu-berlin.de
This biotransformation is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.com The reaction requires an activated sulfate donor, which is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). fu-berlin.de The SULT enzyme facilitates the transfer of the sulfonate group from PAPS to the hydroxyl group of the substrate, in this case, this compound, to form a sulfate conjugate. oup.com
While direct studies on the sulfate conjugation of this compound are not extensively detailed in the available literature, the metabolism of the parent compound, 2-methylnaphthalene, provides strong inferential evidence. The metabolism of 2-methylnaphthalene can lead to the formation of hydroxylated metabolites, including 2-naphthalenemethanol, which has been shown to undergo sulfonation. taylorandfrancis.com Furthermore, naphthols, such as 1-naphthol and 2-naphthol (B1666908), are well-established substrates for various human SULT isoforms, including SULT1A1, SULT1A3, SULT1E1, and SULT4A1. oup.comnih.govtandfonline.com Given the structural similarity of this compound to these compounds, it is highly probable that it also serves as a substrate for SULT-mediated sulfation.
The general mechanism involves the binding of both PAPS and the phenolic substrate to the active site of the SULT enzyme. The enzyme then catalyzes the nucleophilic attack of the hydroxyl group of this compound on the sulfur atom of the sulfonate group in PAPS, leading to the formation of 2-methyl-1-naphthyl sulfate and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com This enzymatic process is crucial for the biotransformation of phenolic xenobiotics.
Table 2: Key Components in the Sulfate Conjugation of Naphthols
| Component | Role | Examples/Description | References |
| Substrate | The molecule undergoing sulfation. | 1-Naphthol, 2-Naphthol (prototypical); this compound (inferred). | oup.comtandfonline.com |
| Enzyme Family | Catalyzes the transfer of the sulfonate group. | Sulfotransferases (SULTs). | oup.com |
| Specific Enzymes | Isoforms known to metabolize naphthols. | SULT1A1, SULT1A3, SULT1E1, SULT4A1. | oup.comnih.govtandfonline.com |
| Cofactor | Provides the sulfonate group for transfer. | 3'-phosphoadenosine-5'-phosphosulfate (PAPS). | fu-berlin.de |
| Product | The water-soluble conjugated form of the substrate. | Naphthyl sulfates (e.g., 2-methyl-1-naphthyl sulfate). | nih.gov |
Iii. Theoretical and Computational Chemistry of 2 Methyl 1 Naphthol
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and understanding the reactivity of 2-Methyl-1-naphthol. Methods such as B3LYP with various basis sets (e.g., 6-31G* or 6-311+G**) are commonly used to predict the structural parameters of naphthol derivatives with high accuracy. ijapm.org For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.
The reactivity of this compound is intrinsically linked to its electronic structure. Computational studies on similar molecules, like substituted naphthoic acids, have shown that various physicochemical properties can be assessed to gauge reactivity. ajpchem.org These properties include total energy, chemical hardness, ionization potential, and electron affinity, all of which can be derived from quantum chemical calculations. ajpchem.org For this compound, the presence of the electron-donating methyl group and the hydroxyl group on the naphthalene (B1677914) ring significantly influences the electron density distribution, thereby affecting its reactivity in chemical transformations.
Exploration of Electronic Properties and Frontier Orbitals (HOMO-LUMO Gap)
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. worldwidejournals.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. worldwidejournals.com
Computational studies on substituted naphthalenes have demonstrated that the nature and position of substituents have a marked effect on the HOMO-LUMO gap. nih.gov For instance, electron-donating groups tend to increase the HOMO energy level and decrease the HOMO-LUMO gap, thereby enhancing the molecule's reactivity. In the case of this compound, the methyl and hydroxyl groups are expected to influence the energies of the frontier orbitals. DFT calculations, such as those at the B3LYP-D3/6-311++G(d,p) level of theory, could provide precise values for the HOMO and LUMO energies and the resulting energy gap for this compound. nih.gov
| Property | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Relates to the ability of the molecule to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Relates to the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and electronic properties. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable tools for elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. For this compound, computational studies can map out the potential energy surfaces of its reactions, offering a step-by-step understanding of how transformations occur at a molecular level.
A notable example is the oxidation of this compound to 2-methyl-1,4-naphthoquinone (menadione or vitamin K3). acs.org Computational techniques have been employed to evaluate several mechanistic hypotheses for this reaction, including radical autoxidation and thermal intersystem crossing. acs.org Such studies involve the calculation of the geometries and energies of reactants, products, intermediates, and transition states. The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can also be computationally determined and compared with experimental values to validate the proposed mechanism. acs.org For the oxidation of this compound with molecular oxygen, observed activation parameters of ΔH‡ = 8.1 kcal mol⁻¹ and ΔS‡ = -50 eu have been reported. acs.org
The thermodynamic parameters associated with the formation of this compound can be computationally predicted with a high degree of accuracy. These parameters, including the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy of formation (ΔfS°), provide crucial information about the stability and spontaneity of the formation reaction.
The electronic and thermodynamic properties of naphthol derivatives are significantly influenced by the nature of their substituents and the ambient temperature. Computational studies on derivatives of 2-naphthol (B1666908) have systematically investigated these effects. orgchemres.org For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic landscape of the molecule. orgchemres.org
Computational analyses have shown that EWGs tend to stabilize the frontier orbitals, leading to a larger HOMO-LUMO gap, while EDGs have the opposite effect. orgchemres.org The dipole moment of the molecule is also affected, with EWGs generally inducing a larger dipole moment compared to EDGs. orgchemres.org
Temperature also plays a critical role in the thermodynamic parameters of reactions involving naphthol derivatives. As temperature increases, the Gibbs free energy (ΔG) and the negative enthalpy change (-ΔH) for formation reactions have been observed to increase in computational studies of related compounds. orgchemres.org Thermodynamic analysis can reveal whether a reaction is spontaneous and whether it is exothermic or endothermic across a range of temperatures. orgchemres.org
| Factor | Effect on Electronic Properties | Effect on Thermodynamic Properties |
| Electron-Donating Groups (e.g., -CH₃, -OH) | Destabilize frontier orbitals, decrease HOMO-LUMO gap. | Can influence reaction enthalpies and entropies. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Stabilize frontier orbitals, increase HOMO-LUMO gap. | Can influence reaction enthalpies and entropies. |
| Temperature | Can affect electronic properties to a lesser extent. | Significantly influences ΔG, ΔH, and ΔS of reactions. |
Molecular Modeling and Simulation for Structure-Property Relationships
Molecular modeling and simulation techniques are essential for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties. While specific QSAR or molecular dynamics studies focused solely on this compound are not extensively documented, the principles of these methods are broadly applicable.
For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on a set of calculated molecular descriptors. pensoft.net These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic in nature. Molecular docking simulations, a key component of molecular modeling, could be used to predict the binding affinity and mode of interaction of this compound with biological targets such as enzymes or receptors.
Molecular dynamics simulations could further provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a biological membrane, revealing conformational changes and intermolecular interactions over time.
Iv. Biological and Biochemical Studies of 2 Methyl 1 Naphthol
Biological Activities and Mechanisms of Action
2-Methyl-1-naphthol, a derivative of naphthalene (B1677914), has garnered scientific interest for its diverse biological activities. ontosight.ai Research has explored its potential as an antioxidant, antimicrobial, and anti-inflammatory agent, as well as its capacity to inhibit key enzymes involved in various physiological processes.
The antioxidant potential of this compound and its derivatives has been a subject of investigation. These compounds are recognized for their ability to counteract oxidative stress, a condition implicated in numerous diseases. nih.gov The antioxidant activity is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. acs.org
Studies on related naphthol derivatives have demonstrated significant antioxidant properties. For instance, certain amidoalkyl naphthols have shown promising antioxidant capabilities. mdpi.com The antioxidant effects of these compounds are believed to contribute to their protective roles against cellular damage induced by reactive oxygen species (ROS). researchgate.net The generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, is a natural metabolic process, but their overproduction can lead to damage of lipids, proteins, and DNA. nih.gov
Research has shown that derivatives of 2-naphthol (B1666908) can effectively scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net This free radical scavenging activity is a key mechanism behind their antioxidant properties. The cellular environment, including factors like solvent composition, can influence the antioxidant potential of phenolic compounds. acs.org
In a study investigating polycyclic aromatic hydrocarbon (PAH) exposure, 2-naphthol was used as a biomarker. iiarjournals.org The study highlighted a link between high levels of PAH metabolites and increased oxidative stress, and a correlation was found between increased urinary 2-naphthol concentrations and a marker of oxidative DNA damage in lung cancer cases. iiarjournals.org This suggests that while the compound itself can have antioxidant properties, its presence as a metabolite can be indicative of exposure to pro-oxidant environmental toxins.
Table 1: Antioxidant Activity of Naphthol Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Antioxidant Assay | Observed Effect | Reference |
|---|---|---|---|
| 1-Arylselanyl-naphthalen-2-ols | DPPH radical scavenging | Exhibited antioxidant activity | researchgate.net |
| 1-Arylselanyl-naphthalen-2-ols | ABTS+ radical scavenging | Exhibited antioxidant activity | researchgate.net |
| Amidoalkyl naphthols (NDHA, BHMA) | Not specified | Promising antioxidant properties | mdpi.com |
| 2-Naphthol derivatives | Free radical scavenging | Effective scavenging of DPPH and ABTS radicals | researchgate.net |
This compound and its analogs have demonstrated notable antimicrobial activity against a range of microorganisms. ontosight.ai This includes activity against both bacteria and fungi. researchgate.net For example, 4-amino-2-methyl-1-naphthol hydrochloride, a synthetic analog of vitamin K known as vitamin K5, has been shown to be a potent antimicrobial agent. researchgate.net It can inhibit or kill various pathogenic and spoilage microorganisms at concentrations ranging from 10 to 300 parts per million. researchgate.net
The antimicrobial action of some naphthol derivatives, particularly Mannich bases derived from 2-naphthol, appears to be more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net The specific chemical structure, including the nature of substituents on the naphthol ring, plays a crucial role in determining the antimicrobial efficacy. researchgate.net
Tellurium(IV) complexes derived from a 2-[(2-hydroxyphenyl)imino methyl]-1-naphthol Schiff base have also been synthesized and evaluated for their antimicrobial properties. These complexes showed promising activity against both Gram-positive and Gram-negative bacterial strains, as well as several fungal strains, with the complexes being more active than the parent Schiff base ligand. asianpubs.org
Derivatives of 1-naphthol (B170400) have been investigated for their ability to inhibit cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine. researchgate.net Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing Alzheimer's disease. semanticscholar.orgnih.gov Studies have shown that certain 1-naphthol derivatives can be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, 4-(Naphtho[1,2-d] ontosight.airesearchgate.netoxazol-2-yl)benzene-1,3-diol was identified as a potent AChE inhibitor with a mixed-type inhibition mechanism. nih.gov Some naphtho-triazole derivatives have also shown inhibitory activity against both AChE and BChE. mdpi.com
In addition to cholinesterase inhibition, amidoalkyl naphthols have been identified as promising inhibitors of α-glucosidase. mdpi.com α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose levels. mdpi.comnih.gov Research has shown that some amidoalkyl naphthol derivatives exhibit greater α-glucosidase inhibitory effects than standard drugs like acarbose (B1664774) and quercetin (B1663063). mdpi.com
Table 2: Enzyme Inhibitory Activities of Naphthol Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | 0.096 ± 0.01 to 0.177 ± 0.02 µM (K_i values) | researchgate.net |
| 4-(Naphtho[1,2-d] ontosight.airesearchgate.netoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | nih.gov |
| 4-(Naphtho[1,2-d] ontosight.airesearchgate.netoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | nih.gov |
| Amidoalkyl naphthol derivative 24 | α-Glucosidase | More potent than quercetin and acarbose | mdpi.com |
The anti-inflammatory potential of naphthalene derivatives has been explored, with a focus on their ability to modulate the activity of neutrophils, key immune cells involved in the inflammatory response. researchgate.netnih.gov
Neutrophils are among the first cells to be recruited to sites of inflammation and their activation can lead to tissue damage. nih.govhumanpaingenetics.ca Studies have shown that certain synthetic naphthalene derivatives can inhibit the activation of neutrophils. researchgate.net This inhibition can occur through various mechanisms, including the downregulation of signaling pathways involved in inflammation. For example, some natural extracts have been shown to reduce neutrophil migration and deactivation by downregulating the TLR4/NF-κB signaling pathway. mdpi.com The activation of neutrophils involves the release of various inflammatory mediators, and the inhibition of this process is a key target for anti-inflammatory therapies. humanpaingenetics.ca
Activated neutrophils release enzymes from their granules, such as lysozyme (B549824), elastase, and myeloperoxidase (MPO), which contribute to the inflammatory process and can cause tissue damage. researchgate.netnih.gov Research has demonstrated that certain naphthalene derivatives can inhibit the release of these granule enzymes. researchgate.net For example, the compound 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) showed high potency in inhibiting the release of lysozyme from activated rat neutrophils. researchgate.net The inhibition of myeloperoxidase (MPO) activity is another important aspect of controlling inflammation, as MPO produces potent oxidizing agents. nih.gov The release of these enzymes is a critical step in the effector functions of neutrophils during an inflammatory response. nih.gov
Table 3: Anti-inflammatory Effects of Naphthalene Derivatives on Neutrophils This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Neutrophil Function | Observed Effect | Reference |
|---|---|---|---|
| Synthetic naphthalene derivatives | Neutrophil activation (fMLP-induced) | Moderate inhibitory activity | researchgate.net |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Lysozyme release (fMLP-induced) | Highest potency of inhibition | researchgate.net |
Anti-inflammatory Activities
Metabolism and Biotransformation in Biological Systems
The biotransformation of this compound is a critical area of study, as its parent compound, 2-methylnaphthalene (B46627), is metabolized in biological systems. The metabolic pathways of 2-methylnaphthalene, which include the formation of this compound, have been investigated in various animal models. These studies indicate that once formed, this compound and other metabolites undergo further transformations before being excreted.
Hepatic Metabolism and Cytochrome P450 Enzymes
The initial steps in the metabolism of 2-methylnaphthalene, the precursor to this compound, are primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. epa.gov In vitro studies using microsomal preparations from rat, mouse liver, and lung tissues have demonstrated that the metabolism of 2-methylnaphthalene requires the cofactor NADPH and is inhibited by carbon monoxide, which are characteristic features of CYP-mediated reactions. epa.gov While specific studies focusing solely on the CYP-mediated metabolism of this compound are less common, the metabolic pathways of the parent compound provide significant insights. For instance, the metabolism of naphthalene, a closely related compound, to 1-naphthol and 2-naphthol is catalyzed by specific CYP isoforms, with CYP1A2 being highly efficient in producing 1-naphthol and CYP3A4 being effective for 2-naphthol production in human liver microsomes. nih.govresearchgate.net These findings suggest that similar CYP isoforms are likely involved in the further metabolism of this compound.
The involvement of different CYP enzymes can influence the rate and pathway of metabolism. For example, in studies with 2-methylnaphthalene, inhibitors of CYP enzymes like piperonyl butoxide and SKF 525A reduced the formation of reactive metabolites, although to a lesser extent than observed with naphthalene, suggesting that different P450s may be involved in their respective metabolic activation. nih.gov
Formation of Conjugated Metabolites (e.g., Glucuronide and Sulfate (B86663) Conjugates)
Following the initial oxidation steps, this compound and other hydroxylated metabolites undergo Phase II conjugation reactions, which facilitate their excretion. These reactions primarily involve the formation of glucuronide and sulfate conjugates. jst.go.jp Studies on the parent compound, 2-methylnaphthalene, have identified various conjugated metabolites in the urine of treated animals. For instance, in guinea pigs administered 2-methylnaphthalene, metabolites included glucuronide conjugates of 2-naphthoic acid. epa.gov Similarly, after administration of 1-nitronaphthalene (B515781) to rats, phenolic metabolites were excreted as glucuronides and sulfates. nih.gov
The formation of these conjugates is a detoxification pathway, increasing the water solubility of the metabolites and enabling their removal from the body. jst.go.jp In the case of the related compound naphthalene, its metabolites, 1-naphthol and 2-naphthol, are known to be conjugated with glucuronic acid or sulfate before urinary excretion. cdc.govwww.gov.uk It is well-established that in mammalian systems, Phase II enzymes produce water-soluble glutathione, sulfate, and glucuronide conjugates of naphthalene metabolites, which are then eliminated from the body. researchgate.net
Preferential Oxidation of Methyl Group vs. Ring Epoxidation
In the metabolism of 2-methylnaphthalene, a key divergence in the metabolic pathway is the competition between oxidation of the methyl group and epoxidation of the aromatic ring. cdc.gov Research indicates a clear preference for the oxidation of the methyl group. cdc.gov In rats and mice, approximately 50-80% of 2-methylnaphthalene is oxidized at the 2-methyl group to form 2-hydroxymethylnaphthalene. cdc.gov This metabolite is then further oxidized to 2-naphthoic acid. epa.gov
Ring epoxidation, which leads to the formation of dihydrodiols, accounts for a smaller portion of the metabolism, estimated to be around 15-20%. epa.govcdc.gov The 7,8-diol is the predominant dihydrodiol metabolite generated from 2-methylnaphthalene in lung and liver microsomes, followed by the 5,6-diol, with the 3,4-diol being formed at the lowest rates. nih.gov This preference for methyl group oxidation is a significant factor in the toxicological profile of 2-methylnaphthalene and its metabolites.
| Metabolic Pathway | Key Enzymes/Processes | Primary Metabolites | Approximate Percentage of Metabolism | References |
|---|---|---|---|---|
| Methyl Group Oxidation | Cytochrome P450 | 2-Hydroxymethylnaphthalene, 2-Naphthoic Acid | 50-80% | cdc.gov |
| Ring Epoxidation | Cytochrome P450, Epoxide Hydrolase | Dihydrodiols (e.g., 7,8-diol) | 15-20% | epa.govcdc.gov |
Excretion Pathways
The metabolites of 2-methylnaphthalene, including those derived from this compound, are primarily excreted in the urine. epa.gov Studies in rats and guinea pigs have shown rapid excretion of metabolites following administration of 2-methylnaphthalene. In guinea pigs, 78.6% of the administered dose was excreted in the urine as metabolites within 24 hours. epa.gov Similarly, in rats, a significant portion of the dose was eliminated in the urine within three days. epa.gov
The urinary metabolite profile of 2-methylnaphthalene reveals the products of both methyl group oxidation and ring epoxidation pathways. In rats, urinary metabolites included naphthuric acid (a conjugate of 2-naphthoic acid), other conjugates of naphthoic acid, and dihydrodiols of 2-methylnaphthalene. epa.gov In guinea pigs, the major urinary metabolite was 2-naphthuric acid, along with glucuronide conjugates of 2-naphthoic acid and metabolites of 7-methyl-1-naphthol. epa.gov
Toxicological Research and Risk Assessment
Toxicological studies are essential for understanding the potential risks associated with exposure to this compound and its parent compounds. Research has been conducted using both in vitro and in vivo models to assess its toxicity.
In Vitro and In Vivo Toxicity Studies
In vitro studies have provided insights into the cellular mechanisms of toxicity. For example, 2-methylnaphthalene did not induce reverse mutations in Salmonella typhimurium strains, nor did it cause chromosomal aberrations in Chinese hamster lung cells in vitro. oecd.org
In vivo studies in mice have shown that 2-methylnaphthalene can cause dose-dependent injury to nonciliated bronchiolar epithelial (Clara) cells in the lungs. nih.gov Following intraperitoneal administration, signs of pulmonary epithelial injury were observed, which became more severe with increasing doses. nih.gov Chronic feeding studies in mice with 2-methylnaphthalene did not show an oncogenic potential. oecd.org However, oral exposure in mice did lead to pulmonary toxicity in a significant portion of the animals. epa.gov
| Study Type | Model System | Key Findings | References |
|---|---|---|---|
| In Vitro Mutagenicity | Salmonella typhimurium | No reverse mutations observed. | oecd.org |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung Cells | No chromosomal aberrations induced. | oecd.org |
| In Vivo Acute Toxicity | Mice (intraperitoneal) | Dose-dependent injury to bronchiolar epithelial cells. | nih.gov |
| In Vivo Chronic Toxicity/Oncogenicity | Mice (dietary) | No oncogenic potential observed after 81 weeks. | oecd.org |
| In Vivo Chronic Toxicity | Mice (oral) | Pulmonary toxicity observed after 81 weeks. | epa.gov |
Mutagenicity and Clastogenic Effects
The genotoxicity of this compound has been evaluated for three primary endpoints: gene mutations, chromosome aberrations, and aneuploidy. europa.eu In bacterial gene mutation assays, this compound did not show mutagenic activity. europa.eu However, studies using mammalian cells have yielded different results. Exposure to this compound led to a dose-dependent increase in mutant frequency in mouse lymphoma cells. europa.eu This effect was characterized by an increase in small colonies, suggesting a clastogenic, or chromosome-damaging, effect. europa.eu
Table 1: Summary of Genotoxicity and Mutagenicity Assay Results for this compound
| Endpoint | Test System | Condition | Result | Reference |
| Gene Mutation | Bacteria | In vitro | Negative | europa.eu |
| Gene Mutation | Mouse Lymphoma Cells | In vitro | Positive (Dose-dependent) | europa.eu |
| Chromosome Aberration | Mammalian Cells | In vitro | Positive | europa.eu |
| Unscheduled DNA Synthesis | Not Specified | Not Specified | Negative | europa.eu |
| Clastogenicity | Mouse Bone Marrow | In vivo (oral) | Negative | europa.eu |
| Clastogenicity | Mouse Bone Marrow | In vivo (i.p.) | Negative | europa.eu |
Hypersensitivity Studies
Investigations into the hypersensitivity potential of this compound have identified it as a strong skin sensitizer (B1316253) in animal studies. europa.eu However, human studies have produced different outcomes under specific conditions. In a Human Repeat Insult Patch Test (HRIPT), a hair dye formulation containing 0.75% this compound was applied under occlusive patches. The study protocol involved three 60-minute applications per week for three weeks, followed by two 120-minute challenge applications on a new site after a two-week rest period. europa.eu Throughout the induction and challenge phases of this study, no skin reactions indicative of contact allergy were observed. europa.eu It is noteworthy that the Scientific Committee on Consumer Products (SCCP) of the European Commission considers HRIPT studies to be unethical. europa.eu
Biomonitoring of Exposure and Metabolite Detection in Biological Fluids
Human biomonitoring is a critical tool for assessing systemic exposure to chemical agents from all potential routes, including inhalation, ingestion, and dermal contact. cefic-lri.org The detection of chemicals or their metabolites in biological fluids like urine provides a measure of the actual body burden. cefic-lri.org
This compound is a metabolite of 2-methylnaphthalene. cdc.gov More broadly, naphthols (including 1-naphthol and 2-naphthol) are recognized as major urinary metabolites of naphthalene. www.gov.uknih.gov The initial step in naphthalene metabolism is the formation of 1,2-naphthalene oxide, which can then spontaneously rearrange to form 1-naphthol or 2-naphthol. www.gov.uk These metabolites are subsequently conjugated and excreted in the urine. cdc.govwww.gov.uk
Consequently, the presence of naphthols in urine is a widely used biomarker for assessing both occupational and environmental exposure to naphthalene. nih.govcdc.gov For instance, a UK-based study found that 2-naphthol was detectable in urine from over 90% of the participants, indicating widespread environmental exposure. cefic-lri.org Similarly, 1-naphthol is found in the urine of workers occupationally exposed to naphthalene. cdc.gov However, the interpretation of these biomarker data can be complex, as 1-naphthol is also a metabolite of the insecticide carbaryl (B1668338), meaning its presence can reflect combined exposure. nih.gov It has been suggested that the ratio of the two naphthol isomers could potentially help distinguish the primary source of exposure. nih.gov While methods exist for measuring these metabolites, there is a recognized need for improved, validated standard methods for their quantification in biological materials to better link exposure levels with health assessments. epa.gov
Environmental and Occupational Health Implications
The use of this compound in consumer products and its presence as a derivative of a common environmental pollutant raise several health considerations. It is used as a precursor for dyes in oxidative hair dye formulations, where its final on-head concentration can be up to 2.0%. europa.eu Given its chemical properties, it is classified as causing skin and eye irritation and may cause respiratory irritation. apolloscientific.co.uk Safe handling procedures in occupational settings recommend avoiding all personal contact, including inhalation, and using the substance in well-ventilated areas. apolloscientific.co.uk
As a derivative of naphthalene, this compound is part of the larger group of polycyclic aromatic hydrocarbons (PAHs). PAHs are known environmental contaminants, often generated from the burning of wood or fossil fuels, and can accumulate in the environment. ontosight.aicdc.gov Exposure to certain PAHs has been linked to adverse health effects. ontosight.ai
In occupational settings where naphthalene exposure is a concern, such as in industries that produce or use the chemical, monitoring urinary naphthol levels is a key component of health surveillance. nih.govcdc.gov For example, a study of workers occupationally exposed to naphthalene measured post-shift urinary concentrations of both 1-naphthol and 2-naphthol to assess exposure levels. nih.gov Based on animal studies of 2-methylnaphthalene, long-term health effects on the respiratory and hepatic systems are considered presumed health effects for humans. cdc.gov The U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit for naphthalene in workplace air to protect workers. cdc.gov
V. Analytical Methodologies for 2 Methyl 1 Naphthol
Spectroscopic Techniques
Spectroscopic methods play a pivotal role in elucidating the structure, identifying intermediates, and confirming the presence of 2-Methyl-1-naphthol and its derivatives in complex matrices.
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful technique for identifying and quantifying this compound and its metabolites or derivatives. GC-MS is widely used for the analysis of naphthols in biological samples, such as urine, typically after derivatization to enhance volatility and chromatographic behavior wiley.comnih.govuzh.ch.
For example, in the analysis of 1-naphthol (B170400) and 2-naphthol (B1666908) (metabolites of naphthalene), derivatization with acetic anhydride (B1165640) yields acetylated derivatives. The resulting GC-MS analysis can identify these derivatives based on their characteristic mass spectra, including molecular ions and fragmentation patterns wiley.comnih.gov. For acetylated 1-naphthol and 2-naphthol, the molecular ion (M⁺˙) is observed at m/z 186, with a base peak fragment at m/z 144 wiley.comnih.gov. Qualifier and quantifier ions are often selected for targeted quantification wiley.com. The use of isotope-labeled internal standards, such as ¹³C₆-2-methyl-1-naphthol or deuterated naphthols, is critical for accurate quantification, compensating for variations in sample preparation and instrument response uzh.chnih.gov. GC-MS/MS offers enhanced selectivity and sensitivity, making it suitable for trace analysis in complex matrices like urine uzh.chnih.govpublisso.de.
GC-MS has also been employed to identify oxidation products of this compound, such as 2-methyl-1,4-naphthoquinone academie-sciences.fr. The technique provides information on the molecular weight and fragmentation pattern, aiding in the identification of reaction products and byproducts.
Table 1: Key MS/GC-MS Parameters for Naphthol Derivatives
| Analyte (Derivative) | Molecular Ion (m/z) | Base Peak (m/z) | Characteristic Fragment Ion (m/z) | Detection Mode | Reference |
| 1-Naphthol Acetate (B1210297) (1-NAP-Ac) | 186 | 144 | 115 | EI, SIM | wiley.comnih.gov |
| 2-Naphthol Acetate (2-NAP-Ac) | 186 | 144 | 115 | EI, SIM | wiley.comnih.gov |
| 1-Naphthol-d₇ Acetate | 193 | 151 | 122 | EI, SIM | wiley.com |
| 2-Naphthol | 144 | 115 | 89, 63 | EI, SIM | researchgate.net |
*EI: Electron Ionization, SIM: Selected Ion Monitoring. Note: Data for 2-Naphthol is included for comparative context as per source researchgate.net.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying this compound and related compounds, offering flexibility through various detection methods.
UV Detection: HPLC coupled with Ultraviolet (UV) detection is a common method for analyzing naphthols researchgate.netscience.gov. Reversed-phase HPLC (RP-HPLC) using C18 columns is frequently employed, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, sometimes containing acids like acetic acid or phosphoric acid science.govsielc.comgoogle.comnih.gov. Detection wavelengths are often set around 250-254 nm for naphthol derivatives science.gov. While UV detection is robust and widely available, its sensitivity and selectivity can be limited for trace analysis compared to other methods shimadzu.comhplc.eu.
Fluorescence Detection (FLD): Fluorescence detection significantly enhances sensitivity and selectivity for analytes that exhibit native fluorescence or can be derivatized to become fluorescent nih.govshimadzu.comhplc.euscispace.comnih.gov. For 1-naphthol and 2-naphthol, FLD offers improved detection limits, often in the femtomole to picomole range nih.gov. Methods have been developed using specific excitation and emission wavelengths, such as 225 nm (excitation) and 333 nm (emission) for 1-naphthol nih.govscispace.com. Derivatization with reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can further boost sensitivity and allow for simultaneous determination of 1- and 2-naphthol nih.gov. FLD is particularly advantageous as it has minimal background noise and allows for optimization of both excitation and emission wavelengths shimadzu.comhplc.eu.
MS/MS Detection: Coupling HPLC with tandem Mass Spectrometry (HPLC-MS/MS) provides superior selectivity and sensitivity, enabling the identification and quantification of analytes in complex matrices with high confidence uzh.chnih.govsciex.com. HPLC-MS/MS methods are often used for biomonitoring of metabolites, such as methyl naphthols in urine nih.gov. The technique utilizes specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for targeted detection, offering excellent specificity sciex.com.
Table 2: HPLC Methods for Naphthol Analysis
| Analyte(s) | Column Type | Mobile Phase Components | Detector | Key Parameters (Ex/Em or Wavelength) | LOD/LOQ (Example) | Reference |
| 1- and 2-Naphthol | C18 | Acetonitrile, Water, Phosphate Buffer (pH 3) + SDS + Pentanol | Fluorescence | Ex: 225 nm, Em: 333 nm | LOD: 5-18 ng/mL | nih.govscispace.com |
| 1- and 2-Naphthol | C18 | Acetonitrile, Water, Phosphoric Acid/Formic Acid | UV | 230 nm, 254 nm, 252 nm | LOD: 0.19-0.22 μg/L | researchgate.netsielc.com |
| 1- and 2-Naphthol | ODS | Isocratic elution (details not specified) | Fluorescence | (DIB-Cl derivatives) | LOD: 14-16 fmol/injection | nih.gov |
| 1- and 2-Naphthol | C18 | Acetonitrile, Water, Acetic Acid | UV | 252 nm | Recovery: 98.6±0.4% | science.gov |
| Methyl Naphthols | C18 | Water, Acetonitrile | MS/MS | MRM | (Quantification of metabolites) | nih.gov |
| Naphthalene (B1677914) Metabolites | C18 | Methanol, Water, Acetic Acid | GC-MS/MS | (Silylated derivatives) | LOD: 0.1-0.2 µg/L | uzh.chpublisso.de |
*SDS: Sodium Dodecyl Sulfate (B86663).
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique sensitive to species with unpaired electrons, such as free radicals. It is invaluable for studying reaction mechanisms that involve radical intermediates researchgate.net. In the context of this compound, EPR spectroscopy, often in conjunction with spin traps like 3,5-dibromo-4-nitrosobenzene-sulfonic acid (DBNBS) or 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), has been used to detect and characterize transient radical species formed during oxidation processes rsc.orgresearchgate.net. For example, studies on the oxidation of this compound with hydrogen peroxide catalyzed by titanium single-site catalysts detected naphthoxyl and hydroxyl radical intermediates using EPR with spin traps, supporting a homolytic oxidation mechanism researchgate.net. In other studies, EPR investigations of this compound oxidation with molecular oxygen, while evaluating mechanistic hypotheses, did not indicate the formation of detectable radical intermediates under specific conditions rsc.orgresearchgate.netacs.org. The use of spin traps like phenyl N-tert-butylnitrone (PBN) has also confirmed the radical nature of certain catalytic reactions involving related intermediates rsc.org.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating this compound from complex mixtures, enabling its subsequent detection and quantification.
The development of sensitive and reliable chromatographic methods is essential for the routine analysis of this compound and its related compounds, particularly in environmental monitoring and occupational health biomonitoring. GC-MS and HPLC methods have been optimized for this purpose.
GC-MS methods for naphthols in urine, for instance, have been refined to include simplified sample preparation steps, such as rapid derivatization and extraction, to make them suitable for routine laboratory analysis wiley.comnih.gov. The validation of these methods typically involves assessing linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and recovery rates nih.govuzh.chpublisso.detci-thaijo.org. For example, validated GC-MS/MS methods for 1- and 2-naphthol in urine report LODs as low as 0.1-0.2 µg/L, with high accuracy (e.g., 90-103% recovery) and precision (e.g., relative standard deviation < 5%) uzh.chpublisso.de.
Similarly, HPLC methods have been developed for routine applications, such as the analysis of 1-naphthol and 2-naphthol in water samples using magnetic solid-phase extraction (MSPE) followed by HPLC-UV detection researchgate.net. These methods demonstrate good linearity, high correlation coefficients (r² > 0.998), low detection limits (e.g., 0.19-0.22 μg/L), and acceptable precision (< 2.5%), making them efficient tools for routine analysis researchgate.net. HPLC with fluorescence detection has also been deemed adequate for routine analysis of carbaryl (B1668338) and 1-naphthol, offering improved sensitivity nih.govscispace.com.
The reliability of these methods for routine analysis is underscored by their ability to provide consistent and reproducible results, often meeting stringent regulatory or quality control standards.
Table 3: Reliability Data for Routine Analysis of Naphthols
| Analyte(s) | Technique | LOD/LOQ (Example) | Precision (RSD) | Accuracy (Recovery) | Notes | Reference |
| 1- and 2-Naphthol | GC-MS/MS | LOD: 0.1-0.2 µg/L | < 5% | 90-103% | Suitable for biomonitoring, urine samples | uzh.chpublisso.de |
| 1- and 2-Naphthol | GC-MS | LOD: 0.30 µg/L | < 4.1% | 92.2-99.9% | Simple, routine analysis, urine samples | wiley.comnih.gov |
| 1- and 2-Naphthol | HPLC-UV | LOD: 0.19-0.22 μg/L | < 2.5% | 79.2-80.9% | MSPE pre-concentration, water samples | researchgate.net |
| 1-Naphthol | HPLC-Fluo. | LOD: 5 ng/mL | < 1% | (Not specified) | Routine analysis, water, soil, vegetables | nih.govscispace.com |
| 1-Naphthol | RP-HPLC-UV | (Not specified) | 1.22% | 98.6±0.4% | Routine analysis | science.gov |
List of Compounds Mentioned:
this compound (this compound)
2-Methyl-1,4-naphthoquinone (Menadione, Vitamin K₃)
2-Methyl-4-hydroperoxynaphthalene-1(4H)-one (HP)
1-Naphthol (1-NAP)
2-Naphthol (2-NAP)
Naphthalene (NAP)
1,2-Dihydroxynaphthalene (1,2-DHN)
1-Naphthol Acetate (1-NAP-Ac)
2-Naphthol Acetate (2-NAP-Ac)
1-Naphthol-d₇ Acetate
1,2-Dihydroxynaphthalene glucuronide
1-Naphthyl methylcarbamate (Carbaryl)
3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS)
5,5-dimethyl-1-pyrroline-N-oxide (DMPO)
Phenyl N-tert-butylnitrone (PBN)
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)
Biphenyl (Internal Standard)
1-Naphthol-d₇ (Internal Standard)
D₈-1-naphthol (Internal Standard)
D₇-2-naphthol (Internal Standard)
D₆-1,2-dihydroxynaphthalene glucuronide (Internal Standard)
¹³C₆-2-methyl-1-naphthol (Internal Standard)
¹³C-labeled internal standards (general)
Sample Preparation Techniques
Effective sample preparation is paramount for the successful analysis of this compound, especially when dealing with complex matrices such as biological fluids or environmental samples. Common techniques employed include derivatization, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Derivatization: For the analysis of this compound, particularly in biological samples like urine, derivatization is frequently employed to enhance its volatility and improve chromatographic separation and detection, especially when using Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netoup.comnih.gov. A widely adopted method involves the acetylation of the hydroxyl group using acetic anhydride, typically after enzymatic hydrolysis of conjugated forms of the naphthol metabolites researchgate.netoup.comnih.govwiley.com. This process converts the naphthol into its more stable and volatile acetate ester, such as 1-naphthyl acetate or 2-naphthyl acetate, facilitating their analysis researchgate.netnih.gov.
Liquid-Liquid Extraction (LLE): Following derivatization, liquid-liquid extraction is often utilized to separate the derivatized analyte from the aqueous matrix. For instance, n-hexane is commonly used as the extraction solvent to isolate the acetylated naphthols from urine samples researchgate.netoup.comnih.gov. This step effectively transfers the target compounds into an organic phase, removing many water-soluble matrix components. Variations like salting out-assisted LLE (SALLE) have also been explored for challenging matrices chromatographyonline.com.
Enzymatic Hydrolysis: When analyzing biological samples such as urine, this compound and its related metabolites are often excreted as glucuronide and sulfate conjugates. Therefore, an initial step involving enzymatic hydrolysis is crucial to cleave these conjugates and release the free naphthols. This is typically achieved using enzymes like β-glucuronidase and arylsulfatase, often in an acetate buffer at a controlled pH and temperature researchgate.netoup.comnih.govuzh.ch. The addition of antioxidants, such as ascorbic acid, during this hydrolysis step can help prevent oxidative degradation of the analytes uzh.chnih.gov.
Detection Limits and Quantification Limits
The sensitivity of analytical methods for this compound is characterized by its detection limits (LOD) and quantification limits (LOQ). These parameters indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Various studies have reported LOD and LOQ values for this compound and its related compounds using different analytical techniques.
| Analyte | Analytical Technique | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference(s) |
| 1-Naphthol | GC-MS | Urine | 0.30 | 1.00 | researchgate.netoup.com |
| 2-Naphthol | GC-MS | Urine | 0.30 | 1.00 | researchgate.netoup.com |
| 1-Naphthol | GC-MS/MS | Urine | 0.1 | 0.2 | uzh.ch |
| 2-Naphthol | GC-MS/MS | Urine | 0.1 | 0.2 | uzh.ch |
| 1-Naphthol | MSPE-HPLC-UV | Water | 0.22 | N/A | researchgate.net |
| 2-Naphthol | MSPE-HPLC-UV | Water | 0.19 | N/A | researchgate.net |
| Methyl naphthols | GC-MS/MS | Urine | 1.0–41 pg/mL | N/A | nih.gov |
Note: "N/A" indicates that the specific value was not reported in the cited source.
The linearity of calibration curves for these analyses is generally excellent, with correlation coefficients (r²) often exceeding 0.998 across typical concentration ranges, such as 1–100 µg/L researchgate.netoup.comresearchgate.net. Method recoveries typically fall within the range of 90.8%–98.1% for urine samples and 79.2%–80.9% for water samples, indicating efficient analyte extraction researchgate.netoup.comresearchgate.net. Precision, often expressed as relative standard deviation (RSD), is generally reported to be low, typically below 4.1% for intraday and interday analyses researchgate.netoup.com or below 2.5% researchgate.net, underscoring the reproducibility of these analytical methods.
Compound List:
this compound
1-Naphthol (1-NAP)
2-Naphthol (2-NAP)
1-Naphthyl acetate (1-NAP-Ac)
2-Naphthyl acetate (2-NAP-Ac)
1,2-Dihydroxynaphthalene (1,2-DHN)
Methyl naphthols (Me-OHNs)
Monohydroxy PAH metabolites (OH-PAHs)
Vi. Applications and Industrial Relevance of 2 Methyl 1 Naphthol Research Perspective
Role as an Intermediate in Chemical Synthesis
The primary industrial application of 2-Methyl-1-naphthol is as a starting material or intermediate in multi-step chemical syntheses. Its reactivity, centered around the hydroxyl group and the aromatic ring system, allows for its conversion into a diverse range of downstream products.
Precursor for Pharmaceuticals
The most well-documented and significant role of this compound is as a direct precursor to 2-methyl-1,4-naphthoquinone, a compound commonly known as Menadione (B1676200) or Vitamin K3. google.com Menadione itself is a synthetic form of vitamin K and serves as an intermediate in the production of other essential K vitamins, such as Vitamin K1 (Phylloquinone) and Vitamin K2 (Menaquinones). google.comgoogle.com The synthesis of Menadione from this compound is a critical industrial process, typically achieved through selective oxidation. sigmaaldrich.comchemicalbook.com
The advantage of using this compound as the starting material, compared to other precursors like 2-methylnaphthalene (B46627), is that it simplifies the oxidation process. The hydroxyl group at the 1-position directs the oxidation to the 4-position, which helps to avoid the formation of unwanted isomers and byproducts, leading to a cleaner reaction and higher selectivity for the desired product. google.com Research has focused on optimizing this conversion using various catalytic systems to improve yield, selectivity, and environmental footprint.
Below is a table summarizing various research findings on the catalytic oxidation of this compound to Menadione (Vitamin K3).
| Catalyst System | Oxidizing Agent | Reaction Conditions | Conversion/Yield | Selectivity | Reference |
| Mg-Fe mixed oxides / H₂O₂ | Methanol (B129727) (methylation), then H₂O₂ | Gas-phase methylation followed by liquid-phase oxidation | Not specified | 93% for Menadione | unb.ca |
| Iron Phthalocyanine (B1677752) (FePcS)–SiO₂ | tert-Butyl hydroperoxide (tBuOOH) | 0.5 mol% catalyst | 96% conversion | 59% for Menadione | pbworks.com |
| Titanium-silicate (Ti-MMM-2) | Hydrogen Peroxide (H₂O₂) | Not specified | Complete substrate conversion | 78% for Menadione | sigmaaldrich.com |
| NbSBA-15 | Not specified | Liquid-phase oxidation | Not specified | Not specified | sigmaaldrich.comchemicalbook.com |
Intermediate for Agrochemicals
While the direct application of this compound as an intermediate in the large-scale production of specific agrochemicals is not as extensively documented as its role in pharmaceuticals, the broader class of naphthol compounds is fundamental to the agrochemical industry. For instance, the isomeric 1-Naphthol (B170400) is a key precursor in the synthesis of carbaryl (B1668338), a widely used broad-spectrum carbamate (B1207046) insecticide. nbinno.com Furthermore, research has demonstrated that novel derivatives of β-naphthol (2-naphthol) can be synthesized to create compounds with significant insecticidal and acaricidal properties. tandfonline.comnih.gov Given the structural similarities, this compound represents a chemical scaffold with potential for the development of new, proprietary agrochemicals, although specific commercial examples are not prevalent in publicly available research.
Synthesis of Dyes and Pigments
Naphthol isomers are foundational components in the synthesis of azo dyes and pigments. vipulorganics.com These dyes are created through a coupling reaction between a diazonium salt and a coupling component, which is often an activated aromatic compound like a naphthol. unb.cakashanu.ac.ir The hydroxyl group of the naphthol activates the ring system for this electrophilic substitution reaction, and the position of the coupling can be controlled to produce a wide array of colors. Both 1-naphthol and 2-naphthol (B1666908) are widely used for this purpose, forming the basis for many vibrant red, orange, and brown dyes. researchgate.netnbinno.com
The application of this compound in this field is more specialized. While not commonly cited in the synthesis of textile dyes, it has been identified as a valuable coupler in the formulation of permanent hair dyes. google.com In this application, it couples with p-aminophenol derivatives during the dyeing process to produce bright red colorations on hair. google.com The presence of the methyl group at the 2-position influences the final shade and properties of the resulting dye molecule.
Production of Antioxidants, Plasticizers, and Lubricants
The inherent phenolic structure of this compound suggests potential antioxidant activity. Research on related naphthol compounds has shown that they can act as effective radical scavengers. jst.go.jp For example, studies on 1-naphthol and 2-naphthol have demonstrated their ability to scavenge free radicals like DPPH• and ABTS•+, indicating that the hydroxyl group on the naphthalene (B1677914) ring is key to this antioxidant capacity. jst.go.jpnih.gov While specific antioxidant applications for this compound are not widely commercialized, its derivatives are an area of research interest for this property. researchgate.net
The use of this compound as a direct precursor for the industrial production of plasticizers and lubricants is not well-documented in current research literature. The synthesis of these materials typically follows other chemical pathways, such as using phthalates for plasticizers or the alkylation of unsubstituted naphthalene for lubricant base oils. researchgate.net
Advanced Materials Research and Polymer Science
In the field of materials science, research has explored the use of naphthalene-based compounds to create materials with advanced properties. While this compound is not commonly used as a monomer in polymerization, its close structural relatives have shown promise. For example, methylated naphthalene derivatives such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene have been successfully employed as additives in the fabrication of polymer solar cells (PSCs). rsc.org In this context, they act as processing additives that help to control the morphology of the active layer of the solar cell, leading to enhanced device efficiency and stability. rsc.org
The presence of a reactive hydroxyl group on this compound offers a site for chemical modification, suggesting its potential as a building block for more complex functional molecules or as a side-chain moiety in polymers. This could allow for the tuning of properties such as thermal stability, solubility, or optical characteristics in newly developed polymers and advanced materials.
Development of Vitamin K Analogs and Derivatives
Building on its role as a precursor to Menadione (Vitamin K3), this compound is a foundational starting point for the development of a wide range of Vitamin K analogs and derivatives. All forms of vitamin K share the 2-methyl-1,4-naphthoquinone chemical structure, which is directly synthesized from this compound. google.com Researchers can chemically attach various aliphatic side chains to the 3-position of the menadione ring to create different forms of Vitamin K, such as Vitamin K1 and the various Vitamin K2 menaquinones (MK-n). google.com
This synthetic flexibility allows for the creation of novel, non-natural Vitamin K derivatives for research purposes. By modifying the length and structure of the side chain, scientists can investigate structure-activity relationships and develop analogs with potentially enhanced or different biological activities. For instance, research has focused on synthesizing derivatives with higher bioactivity or more favorable pharmacological profiles for potential use in supplements or clinical settings. kashanu.ac.ir
Vii. Environmental Fate and Impact Studies of 2 Methyl 1 Naphthol
Presence and Distribution in Environmental Media (Air, Water, Soil)
As a direct metabolite of the environmentally prevalent compound 2-methylnaphthalene (B46627), 2-methyl-1-naphthol is expected to be present in various environmental compartments. cdc.govethz.ch The parent compound, 2-methylnaphthalene, is volatile and can be transported through the atmosphere, deposited on land and water, and can leach through soil into groundwater. cdc.govcdc.gov
Air: 2-methylnaphthalene is released into the atmosphere from sources such as fossil fuel combustion, industrial emissions, and tobacco smoke. cdc.govcdc.gov Average concentrations of 2-methylnaphthalene in ambient outdoor air have been reported to be around 0.37 μg/m³. cdc.gov In the air, these compounds undergo chemical breakdown. Naphthalene (B1677914), a related compound, is broken down by moisture and sunlight within about a day, often forming 1-naphthol (B170400) and 2-naphthol (B1666908). cdc.gov A similar rapid atmospheric transformation of 2-methylnaphthalene would lead to the formation of this compound.
Water: Methylnaphthalenes enter waterways through industrial discharges and atmospheric deposition. cdc.govcdc.gov While they are expected to volatilize from the water surface, they can also be adsorbed by sediment, especially in water bodies with high organic carbon content. cdc.gov Naphthalene can dissolve in water, and most of it is removed within two weeks through bacterial degradation or evaporation. cdc.gov The microbial degradation of 2-methylnaphthalene in aquatic systems can lead to the formation of this compound. ethz.ch
Soil: Contamination of soil with methylnaphthalenes occurs through atmospheric deposition and at sites associated with coal tar, creosote, and other industrial wastes. cdc.govcdc.gov While these compounds can evaporate from the soil surface, they can also bind to soil particles. cdc.gov this compound exhibits low mobility in soil, as indicated by its high soil organic carbon-water (B12546825) partitioning coefficient (KOC). apolloscientific.co.uk This suggests a tendency to remain adsorbed to soil particles rather than leaching into groundwater.
Table 1: Environmental Presence and Distribution of this compound
| Environmental Medium | Presence and Distribution Characteristics | Key Factors |
|---|---|---|
| Air | Present as a transformation product of airborne 2-methylnaphthalene. cdc.gov | Volatility of parent compound, atmospheric photolysis. cdc.gov |
| Water | Found as a result of industrial discharge and microbial transformation of 2-methylnaphthalene. cdc.govethz.ch | Solubility, biodegradation, and sorption to sediment. cdc.govcdc.gov |
| Soil | Occurs from atmospheric deposition and industrial contamination; shows low mobility. cdc.govapolloscientific.co.uk | High adsorption to soil organic matter (High KOC value). apolloscientific.co.uk |
Biodegradation and Environmental Transformation Pathways
This compound is an intermediate in the environmental breakdown of 2-methylnaphthalene. Its formation and subsequent degradation involve both biological and chemical processes.
Biodegradation: Microbial degradation is a key process in the environmental fate of methylnaphthalenes.
Aerobic Degradation: Under aerobic conditions, various bacteria can metabolize 2-methylnaphthalene. For instance, Pseudomonas putida strain CSV86 utilizes 2-methylnaphthalene as a carbon and energy source. ethz.chfrontiersin.org The degradation can proceed via two main routes. In one pathway, the methyl-substituted ring is hydroxylated to form this compound, which is then further oxidized by enzymes to 2-methyl-1,4-naphthoquinone (menadione or vitamin K3). ethz.chresearchgate.net Another pathway involves the hydroxylation of the methyl group itself, leading to the formation of 2-naphthoic acid as a detoxification product. frontiersin.org
Anaerobic Degradation: In oxygen-depleted environments like contaminated sediments and aquifers, anaerobic degradation prevails. researchgate.net The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of fumarate (B1241708) to the methyl group, forming (2-naphthylmethyl)succinic acid. This compound is then converted through several steps to 2-naphthoic acid, which is considered a central metabolite in the anaerobic pathway. researchgate.netuni-konstanz.de
Environmental Transformation: Abiotic processes also contribute to the transformation of this compound.
Oxidation: The oxidation of this compound to 2-methyl-1,4-naphthoquinone can occur efficiently with molecular oxygen under mild conditions, even in the absence of a catalyst. researchgate.net This suggests that autoxidation can be a significant transformation pathway in the environment.
Photolysis: In the atmosphere, naphthalene and its derivatives are degraded by reacting with photochemically produced hydroxyl radicals, with a half-life of less than one day. cdc.govcdc.gov This process likely contributes to the transformation of any volatilized this compound.
Table 2: Key Environmental Transformation Pathways of 2-Methylnaphthalene
| Pathway | Condition | Key Process | Intermediate(s) | Final Product(s) |
|---|---|---|---|---|
| Aerobic Biodegradation | Oxygen-rich | Microbial Hydroxylation | This compound | 2-Methyl-1,4-naphthoquinone, Methylcatechol. ethz.chfrontiersin.org |
| Anaerobic Biodegradation | Oxygen-depleted | Fumarate Addition | (2-Naphthylmethyl)succinic acid | 2-Naphthoic acid. researchgate.netuni-konstanz.de |
| Abiotic Oxidation | Oxygen-present | Reaction with O₂ | 2-Methyl-4-hydroperoxynaphthalene-1(4H)-one | 2-Methyl-1,4-naphthoquinone. researchgate.net |
| Atmospheric Photolysis | Sunlight | Reaction with Hydroxyl Radicals | Not specified | Various degradation products. cdc.govcdc.gov |
Ecological Impact and Ecotoxicology
The ecological impact of this compound is inferred from its own properties and the known toxicity of its parent compound, 2-methylnaphthalene, and other related naphthols. Methylnaphthalenes are recognized as some of the more toxic constituents within the water-soluble fractions of crude and fuel oils. ethz.ch
Ecotoxicity: Naphthols, in general, are known to be toxic to aquatic organisms, particularly marine invertebrates. publisherspanel.com The parent compound, 2-methylnaphthalene, is associated with respiratory and hepatic effects in animal studies. cdc.gov While specific ecotoxicity data for this compound is limited, it is classified as a moderate hazard, and its release into waterways is discouraged. apolloscientific.co.uk
Bioaccumulation and Mobility: The potential for a chemical to accumulate in organisms and move through the environment are key aspects of its ecological impact.
Bioaccumulative Potential: this compound is considered to have a low potential for bioaccumulation. apolloscientific.co.uk This is supported by its octanol-water partition coefficient (Log Kₒw) of 3.2361, which suggests a moderate tendency to partition from water into fatty tissues but not to a high degree. apolloscientific.co.uk
Mobility in Soil: The compound exhibits low mobility in soil. apolloscientific.co.uk Its high soil organic carbon-water partitioning coefficient (KOC) of 5022 indicates that it binds strongly to soil and sediment particles, reducing its likelihood of leaching into groundwater. apolloscientific.co.uk
Table 3: Ecotoxicological Parameters for this compound
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Log Kₒw | 3.2361 | Low bioaccumulative potential | apolloscientific.co.uk |
| KOC | 5022 | Low mobility in soil | apolloscientific.co.uk |
| Aquatic Hazard | Moderate | Advised against discharge into waterways | apolloscientific.co.uk |
Viii. Future Directions and Interdisciplinary Research for 2 Methyl 1 Naphthol
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling
The convergence of artificial intelligence (AI) and chemistry is opening new frontiers for understanding and utilizing molecules like 2-methyl-1-naphthol. Machine learning (ML) is becoming an invaluable tool for predicting molecular properties, thereby accelerating research and development while reducing costs. nih.gov
Recent developments in AI have revolutionized the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. nih.govspringernature.com For this compound and its derivatives, ML models can be developed to forecast their pharmacokinetic and pharmacodynamic profiles. springernature.com Algorithms such as random forests, support vector machines, and deep neural networks can be trained on large datasets of related phenolic and naphthoquinonic structures to predict various endpoints. nih.govresearchgate.net This predictive capability is crucial for identifying promising new derivatives with enhanced bioactivity or for flagging potential toxicity risks early in the drug discovery process. nih.goviapchem.org
Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can establish robust correlations between the chemical structure of this compound analogues and their biological effects. springernature.com By analyzing how modifications to the molecule's structure affect its properties, researchers can rationally design new compounds with desired characteristics, moving away from traditional trial-and-error approaches. researchgate.net The goal is to create comprehensive models that can accurately predict the in vivo behavior of these compounds, significantly streamlining their development for pharmaceutical or other applications. nih.gov
| Predicted Property | Potential ML Algorithm | Application in Research & Development |
|---|---|---|
| Bioactivity Screening | Deep Neural Networks, Random Forest | High-throughput virtual screening of derivative libraries to identify potent candidates. |
| ADMET Profile Prediction | Support Vector Machines, Gradient Boosting | Early-stage assessment of drug-likeness, reducing late-stage clinical failures. nih.goviapchem.org |
| Reaction Yield Optimization | Bayesian Optimization | Predicting optimal reaction conditions (temperature, pressure, catalyst) for synthesis. |
| Toxicity Endpoints | Ensemble Models | Forecasting potential hepatotoxicity or genotoxicity based on chemical structure. nih.gov |
Novel Catalytic Systems for Sustainable Synthesis
The synthesis of this compound is a critical area of research, with a strong emphasis on developing sustainable and efficient catalytic systems. Traditional methods often involve multi-step processes or the use of hazardous materials. epfl.ch Current research has focused on cleaner, more direct routes.
One promising approach is the one-step, vapor-phase synthesis from 1-tetralone (B52770). epfl.ch This process utilizes a dual-catalyst system, such as a modified iron oxide for methylation and palladium supported on activated carbon for dehydrogenation, achieving high conversion and selectivity (90–97%). researchgate.net Another established method involves the liquid-phase methylation of α-naphthol with methanol (B129727) over an alumina catalyst at high temperatures and pressures. google.com
Future research is directed towards even more advanced catalytic systems. The exploration of nanocatalysts, single-atom catalysts, and metal-organic frameworks (MOFs) could offer superior activity and selectivity under milder reaction conditions, reducing energy consumption. Biocatalysis, using engineered enzymes, represents another frontier, potentially enabling the synthesis of this compound from renewable feedstocks at ambient temperature and pressure. Furthermore, heteropoly acids have been shown to be effective catalysts for the oxidation of this compound to menadione (B1676200), suggesting their potential role in integrated synthesis and conversion processes. researchgate.net
| Catalytic System | Substrate(s) | Phase | Key Advantages | Reference |
|---|---|---|---|---|
| Modified Fe₂O₃ and Pd/C | 1-Tetralone, Methanol | Vapor | One-step process, high selectivity (90-97%), avoids intermediate separation. | epfl.chresearchgate.net |
| Alumina (Al₂O₃) | α-Naphthol, Methanol | Liquid | High selectivity, direct methylation of the naphthol ring. | google.com |
| Metal Phosphates (e.g., Ca₃(PO₄)₂) | Phenols, Methanol | Vapor | Excellent activity and selectivity for ortho-methylation of phenolics. | researchgate.net |
| Future: Engineered Enzymes | Renewable Precursors | Aqueous | Potentially uses renewable feedstocks, mild conditions, high stereoselectivity. |
Structure-Activity Relationship Studies for Enhanced Bioactivity
While this compound is primarily known as a precursor to Vitamin K, the broader naphthol scaffold is present in numerous biologically active molecules. nih.govmdpi.com Future research will increasingly focus on using this compound as a foundational structure for developing new therapeutic agents. Structure-activity relationship (SAR) studies are central to this endeavor, providing critical insights into how molecular modifications influence biological activity. mdpi.com
For instance, derivatives of 1-amidoalkyl-2-naphthols have demonstrated a wide range of biological properties, including antiviral, antibacterial, and antioxidant activities. mdpi.com Similarly, SAR studies on naphthol AS-E derivatives have identified them as inhibitors of CREB-mediated gene transcription, a promising target in cancer therapy. nih.gov
By systematically modifying the this compound core—for example, by introducing different functional groups at various positions on the naphthalene (B1677914) ring or by altering the alkyl substituent—researchers can probe the interactions with biological targets like enzymes or receptors. This systematic approach allows for the optimization of potency and selectivity. For example, introducing halogen atoms, nitro groups, or heterocyclic moieties could drastically alter the electronic and steric properties of the molecule, leading to enhanced binding affinity or improved pharmacokinetic properties. These studies are essential for transforming this compound from a simple intermediate into a versatile platform for drug discovery.
Advanced Sensing and Detection Technologies
The accurate and sensitive detection of this compound and related isomers is crucial for environmental monitoring, industrial process control, and biomedical applications. Current analytical methods often rely on chromatography, which can be time-consuming and require extensive sample preparation. mdpi.com The future lies in the development of advanced, real-time sensing technologies.
Electrochemical sensors are a particularly promising avenue. Recent research has demonstrated the fabrication of an electrochemical microsensor using a three-dimensional graphene network for the simultaneous detection of naphthol isomers with high sensitivity and low detection limits (in the nanomolar range). mdpi.com Such technology could be adapted specifically for this compound. The high surface area and excellent conductivity of nanomaterials like graphene, carbon nanotubes, and metal nanoparticles can significantly enhance sensor performance. nih.gov
Other advanced sensing platforms that could be explored include optical sensors, quartz crystal microbalance (QCM) sensors, and chemiresistors. frontiersin.orgamazonaws.com For example, a QCM sensor could detect mass changes upon the specific binding of this compound to a functionalized crystal surface. amazonaws.com The development of these technologies requires an interdisciplinary approach, combining materials science, chemistry, and electronics to create portable, cost-effective, and highly selective devices for the rapid detection of this compound in complex matrices. nih.gov
| Sensing Technology | Sensing Material/Principle | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Electrochemical Sensor | 3D Graphene Network | High sensitivity (nM range), real-time analysis, simultaneous isomer detection. | mdpi.com |
| Optical Sensor | Quantum Dots, Plasmonic Nanoparticles | High sensitivity, potential for colorimetric or fluorescent readouts. | frontiersin.org |
| Quartz Crystal Microbalance (QCM) | Molecularly Imprinted Polymers | Label-free detection, high selectivity based on molecular recognition. | amazonaws.com |
| Chemiresistor | Metal Oxide Nanostructures (e.g., SnO₂) | Simple device structure, low power consumption, suitability for gas-phase detection. | nih.gov |
Green Chemistry Approaches in this compound Production and Application
The principles of green chemistry are becoming integral to the chemical industry, aiming to reduce waste, minimize energy consumption, and use safer chemicals. acs.orgiosrjournals.org The lifecycle of this compound, from its synthesis to its application, offers numerous opportunities for green innovation.
A key focus is the development of environmentally benign synthesis routes. The vapor-phase synthesis from 1-tetralone is a significant step forward, as it can replace older methods for producing Vitamin K3 that used hazardous oxidizing agents like chromic acid, thereby preventing the formation of toxic chromium waste. epfl.ch Future work will likely focus on solvent-free reaction conditions, a cornerstone of green chemistry that reduces waste and simplifies product purification. researchgate.nettandfonline.com The use of biodegradable catalysts, such as tannic acid, which has been successfully employed in the synthesis of other naphthol derivatives, presents another sustainable alternative. researchgate.net
Furthermore, applying the principle of atom economy—designing syntheses where the maximum proportion of starting materials is incorporated into the final product—is critical. Multicomponent reactions, which combine several reactants in a single step to form a complex product, are inherently atom-economical and are being explored for the synthesis of bioactive naphthol derivatives. mdpi.com The use of safer, renewable solvents or the elimination of solvents altogether will continue to be a major goal in the sustainable production and application of this compound. tandfonline.com
Q & A
Basic: What are the established synthetic routes for 2-methyl-1-naphthol, and how do reaction conditions influence yield and purity?
This compound is synthesized via tetralin hydroperoxide formation and dehydration . Key factors include:
- Temperature control : Optimal yields (≥80%) are achieved at 60–80°C during oxidation reactions using molecular oxygen .
- Catalyst selection : Non-catalytic oxidation under mild conditions (3 atm O₂) favors 2-methyl-1,4-naphthoquinone (vitamin K₃ precursor) with ~80% selectivity .
- Solvent systems : Biphasic solvents (e.g., benzene/hexane) enhance selectivity by minimizing side reactions .
Methodological Tip : Monitor reaction progress via HPLC or GC-MS to optimize purity, especially when scaling up lab-scale protocols.
Basic: Which analytical methods are most reliable for quantifying this compound in complex matrices?
Robust techniques include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for high sensitivity .
- Mass spectrometry : Isotope dilution using ¹³C-labeled internal standards (e.g., CLM-3621-1.2) improves accuracy in biological samples .
- Spectroscopy : EPR spectroscopy identifies radical intermediates during catalytic oxidation studies .
Data Table :
| Matrix | Method | LOD (μg/mL) | Reference |
|---|---|---|---|
| Toluene | GC-FID | 0.05 | |
| Serum | LC-MS/MS | 0.01 |
Basic: How does this compound’s structure influence its reactivity in oxidation reactions?
The methyl group at position 2 and hydroxyl group at position 1 direct oxidation to form 2-methyl-1,4-naphthoquinone (vitamin K₃). Key mechanistic insights:
- Electrophilic substitution : The hydroxyl group activates the aromatic ring, favoring para-quinone formation .
- Catalyst role : Titanium single-site catalysts (e.g., TiO₂-SiO₂ aerogel) stabilize peroxide intermediates, enhancing selectivity .
Methodological Tip : Use DFT calculations to model electron density distribution and predict reactive sites for novel derivatives.
Advanced: How can researchers resolve contradictions in toxicological data for this compound across species?
Conflicting data often arise from species-specific metabolism or exposure route variability. Strategies include:
- Comparative studies : Use the ATSDR/NTP/EPA framework to standardize endpoints (e.g., hepatic/renal effects) across rodents and primates .
- In vitro-in vivo correlation (IVIVC) : Employ primary hepatocyte cultures to validate metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Experimental Design : - Route-specific dosing : Compare inhalation (lung toxicity) vs. oral (gastrointestinal absorption) exposure in Sprague-Dawley rats .
- Biomarker analysis : Quantify urinary naphthol conjugates as exposure biomarkers .
Advanced: What catalytic systems optimize this compound oxidation for high-value products like vitamin K₃?
Top-performing systems:
- Heterogeneous catalysts : Mesoporous NbSBA-15 achieves >90% conversion at 80°C with 3 atm O₂ .
- Polyoxometalates (POMs) : H₅PV₂Mo₁₀O₄₀ in acetonitrile enables solvent-driven selectivity for quinones .
- Biphasic systems : Hexane/water mixtures reduce catalyst deactivation by isolating hydrophobic products .
Data Contradiction Note : Homogeneous catalysts (e.g., H₂O₂/Fe salts) show higher initial rates but lower recyclability than NbSBA-15 .
Advanced: How can researchers address gaps in this compound’s environmental fate and degradation pathways?
Prioritize studies on:
- Photodegradation : Simulate UV exposure in aqueous systems; track intermediates via HRMS .
- Microbial metabolism : Screen soil microbiota for naphthol-degrading enzymes (e.g., dioxygenases) using metagenomics .
ATSDR-Identified Data Needs : - Long-term ecotoxicity in aquatic organisms (e.g., Daphnia magna) .
- Adsorption/desorption kinetics in soil matrices .
Advanced: What experimental designs mitigate challenges in crystallizing this compound derivatives for structural analysis?
- Co-crystallization : Use hydrogen-bond acceptors (e.g., pyridine) to stabilize hydroxyl groups .
- Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
- SHELX refinement : Apply TWIN/BASF commands in SHELXL for resolving twinned crystals .
Advanced: How do substituents at the naphthol ring impact biological activity, and what QSAR models predict toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
